molecular formula C23H50N3O8P B051760 Phosphohydroxypyruvic acid CAS No. 3913-50-6

Phosphohydroxypyruvic acid

Cat. No.: B051760
CAS No.: 3913-50-6
M. Wt: 184.04 g/mol
InChI Key: LFLUCDOSQPJJBE-UHFFFAOYSA-N
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Description

It is an intermediate in the biosynthesis of L-serine from 3-phosphoglycerate, a glycolytic intermediate . This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of phosphohydroxypyruvic acid are the enzymes 3-phosphoglycerate dehydrogenase (3-PGDH; EC 1.1.1.95) and phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) . These enzymes play crucial roles in the biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate .

Mode of Action

This compound interacts with its targets to facilitate the conversion of 3-phosphoglycerate into L-serine. The glycolytic intermediate 3-phosphoglycerate is first converted into this compound by 3-phosphoglycerate dehydrogenase . Subsequently, this compound is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase .

Biochemical Pathways

This compound is involved in the glycine, serine, and threonine metabolism pathway . It participates in the conversion of 3-phosphoglycerate to L-serine, which is a critical step in this pathway . The downstream effects of this pathway include the production of proteins and other vital biomolecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is involved in enzymatic reactions within the body, suggesting that it is metabolized and utilized in various biochemical processes .

Result of Action

The action of this compound results in the production of L-serine from 3-phosphoglycerate . L-serine is an important amino acid that contributes to the synthesis of proteins, nucleotides, and other critical biomolecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzymes it targets can be regulated in response to dietary and hormonal changes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-3-(phosphonooxy)propanoic acid can be synthesized through the oxidation of 3-phosphoglycerate. The reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (EC 1.1.1.95), which converts 3-phosphoglycerate into phosphohydroxypyruvate . This intermediate is then metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52), and finally, phosphoserine is converted into L-serine by phosphoserine phosphatase (EC 3.1.3.3) .

Industrial Production Methods

Industrial production methods for 2-oxo-3-(phosphonooxy)propanoic acid are not well-documented. the enzymatic synthesis route described above can be adapted for large-scale production by optimizing the reaction conditions and using recombinant enzymes.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(phosphonooxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert it into other intermediates in metabolic pathways.

    Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include phosphoserine and L-serine, which are crucial intermediates in amino acid biosynthesis .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(phosphonooxy)propanoic acid is unique due to its specific role in the biosynthesis of L-serine. Unlike other similar compounds, it serves as a critical intermediate that bridges the conversion of 3-phosphoglycerate to L-serine .

Properties

IUPAC Name

2-oxo-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUCDOSQPJJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959935
Record name Phosphohydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphohydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3913-50-6
Record name Phosphohydroxypyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphohydroxypyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphohydroxypyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHOHYDROXYPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4PWG857L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phosphohydroxypyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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